molecular formula C20H18N2 B15493339 N-benzyl-N-(benzylideneamino)aniline CAS No. 2725-46-4

N-benzyl-N-(benzylideneamino)aniline

Cat. No.: B15493339
CAS No.: 2725-46-4
M. Wt: 286.4 g/mol
InChI Key: MNSMWDJATBUBDS-LTGZKZEYSA-N
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Description

N-benzyl-N-(benzylideneamino)aniline is a chemical compound with the molecular formula C20H18N2 and a molecular weight of 286.37 g/mol . This compound features a Schiff base (benzylideneamino) group, a structure known for its versatile coordination chemistry and relevance in organic synthesis. While specific biological data for this exact molecule is limited in public sources, structural analogs, particularly N-benzyl aniline derivatives, are actively researched for their potential as inhibitors for enzymes like acetylcholinesterase (AChE) and carbonic anhydrases (hCAs) . These related compounds have demonstrated inhibitory activity in the nanomolar range (e.g., IC50 values between 182.45–520.21 nM for AChE), suggesting a significant research value for this class of molecules in biochemical and pharmacological studies . Furthermore, other N-benzyl aniline derivatives have been investigated for their antimicrobial properties, showing activity against pathogens like Staphylococcus aureus . Researchers value this structural motif in developing novel active compounds and organic intermediates. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2725-46-4

Molecular Formula

C20H18N2

Molecular Weight

286.4 g/mol

IUPAC Name

N-benzyl-N-[(E)-benzylideneamino]aniline

InChI

InChI=1S/C20H18N2/c1-4-10-18(11-5-1)16-21-22(20-14-8-3-9-15-20)17-19-12-6-2-7-13-19/h1-16H,17H2/b21-16+

InChI Key

MNSMWDJATBUBDS-LTGZKZEYSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)/N=C/C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)N=CC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Effects

  • Electron-Withdrawing Groups: Compounds like N-(4-chlorobenzylidene)aniline and N,N-dimethyl-4-nitro derivatives exhibit enhanced electrophilicity at the imine bond, improving reactivity in condensation reactions .

Physical Properties

  • Melting Points: Simpler benzylideneanilines (e.g., N-benzylideneaniline, m.p. 52–54°C) have lower melting points than bulkier derivatives due to reduced molecular symmetry .
  • Solubility: Nitro- and chloro-substituted derivatives show lower solubility in nonpolar solvents compared to parent compounds .

Pharmacological Relevance

Research Findings and Trends

  • Catalytic Efficiency: MnCo₂O₄ catalysts achieve >90% conversion for benzylideneaniline synthesis, but steric hindrance in this compound may necessitate alternative catalysts .

Q & A

Q. What are the most effective synthetic routes for N-benzyl-N-(benzylideneamino)aniline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination or catalytic dehydrogenation. For example, using a MnCo₂O₄ nanorod catalyst (calcined at 500°C), benzyl alcohol and aniline react at 60°C under air for 15 hours , achieving 90.9% conversion and 95.4% selectivity . Alternatively, Pd/NiO catalysts enable reductive amination at 25°C under H₂ , yielding derivatives like N-benzylnaphthalen-1-amine in 84% yield . Key factors include catalyst composition (e.g., Mn²⁺/Mn³⁺ and Co²⁺/Co³⁺ ratios for redox activity) and solvent-free conditions to minimize side reactions .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use nitrile gloves , chemical-resistant goggles , and lab coats to prevent dermal/ocular exposure. Work in a fume hood to avoid inhalation, as aromatic amines can be toxic. Store the compound in a dry, inert atmosphere (e.g., under argon) to prevent oxidation. Consult SDS sheets for hazard-specific guidance (e.g., spill management) .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • ¹H NMR : Confirm substitution patterns via aromatic proton splitting (e.g., para-substituted benzyl groups show singlet peaks at δ 7.2–7.5 ppm) .
  • GC-MS : Monitor reaction progress by tracking benzyl alcohol (m/z 108) and product (m/z 285 for [M+H]⁺) .
  • FT-IR : Identify imine (C=N stretch at ~1600–1650 cm⁻¹) and amine (N-H stretch at ~3300 cm⁻¹) groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to address selectivity challenges in N-benzylideneaniline synthesis?

  • Methodological Answer : To suppress over-oxidation (e.g., benzaldehyde formation), use MnCo₂O₄-500 with synergistic Mn/Co redox pairs to stabilize intermediates. Air as an oxidant enhances selectivity by promoting dehydrogenation over side reactions. Kinetic studies show 15-hour reactions balance conversion and selectivity; shorter times (<10 hours) leave unreacted aniline, while longer durations (>20 hours) degrade the product .

Q. What mechanistic insights explain the catalytic activity of transition-metal oxides in this synthesis?

  • Methodological Answer : MnCo₂O₄ facilitates a two-step mechanism :

Dehydrogenation : Benzyl alcohol → benzaldehyde via abstraction of β-hydrogens by Co³⁺ sites.

Condensation : Benzaldehyde + aniline → Schiff base (N-benzylideneaniline) on Mn²⁺-Lewis acid sites.
XPS data confirm that optimal Mn²⁺/Mn³⁺ (1.36:1) and Co²⁺/Co³⁺ (1.35:1) ratios maximize electron transfer efficiency .

Q. How do structural modifications (e.g., substituents on the benzyl group) alter biological activity?

  • Methodological Answer :
  • Antimicrobial Activity : Electron-withdrawing groups (e.g., -Cl at the para position) enhance activity by increasing membrane permeability (e.g., N-(4-chlorobenzylidene)aniline shows 3× higher efficacy than unsubstituted analogs) .
  • Enzyme Inhibition : Methoxy groups (e.g., 3-methoxy-N-(2-methylpropyl)aniline) improve binding to cytochrome P450 via H-bonding with the heme iron .

Q. How can conflicting data on catalytic efficiency between MnCo₂O₄ and Pd/NiO be resolved?

  • Methodological Answer : Discrepancies arise from differing reaction environments :
  • MnCo₂O₄ operates in oxidizing conditions (air), favoring dehydrogenation.
  • Pd/NiO requires reducing conditions (H₂), suited for reductive amination.
    Direct comparisons must standardize parameters (e.g., solvent, temperature). For aerobic systems, MnCo₂O₄ is superior (>90% conversion), while Pd/NiO excels in H₂-mediated reactions .

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